molecular formula C7H17N5O8 B3212261 N1-B-D-Galactopyranosylamino-guanidine hno3 CAS No. 109853-86-3

N1-B-D-Galactopyranosylamino-guanidine hno3

Cat. No.: B3212261
CAS No.: 109853-86-3
M. Wt: 299.24 g/mol
InChI Key: FWMFBNDHOWTVBB-ZFWXJGAOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

N1-B-D-Galactopyranosylamino-guanidine hno3 has several scientific research applications:

Mechanism of Action

N1-b-D-Galactopyranosylamino-guanidine HNO3 works by inhibiting the formation of Advanced Glycation End Products (AGEs), which are proteins or lipids that become glycated after exposure to sugars . This mechanism of action is particularly useful in the treatment of diabetes, where regulation of blood glucose levels is crucial .

Preparation Methods

The synthesis of N1-B-D-Galactopyranosylamino-guanidine hno3 involves several steps. The exact synthetic routes and reaction conditions are proprietary and not widely published. it generally involves the reaction of galactopyranosyl derivatives with guanidine under controlled conditions to form the desired compound. Industrial production methods are likely to involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

N1-B-D-Galactopyranosylamino-guanidine hno3 can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

N1-B-D-Galactopyranosylamino-guanidine hno3 can be compared with other similar compounds such as:

    N1-B-D-Galactopyranosylamino-guanidine hydrochloride: This compound is similar but contains a hydrochloride group instead of nitric acid.

    N1-B-D-Galactopyranosylamino-guanidine sulfate: Another similar compound with a sulfate group.

The uniqueness of this compound lies in its specific biochemical properties and its use in proteomics research .

Properties

IUPAC Name

nitric acid;2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O5.HNO3/c8-7(9)11-10-6-5(15)4(14)3(13)2(1-12)16-6;2-1(3)4/h2-6,10,12-15H,1H2,(H4,8,9,11);(H,2,3,4)/t2-,3+,4+,5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMFBNDHOWTVBB-ZFWXJGAOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)NN=C(N)N)O)O)O)O.[N+](=O)(O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)NN=C(N)N)O)O)O)O.[N+](=O)(O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N5O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N1-B-D-Galactopyranosylamino-guanidine hno3
Reactant of Route 2
N1-B-D-Galactopyranosylamino-guanidine hno3
Reactant of Route 3
N1-B-D-Galactopyranosylamino-guanidine hno3
Reactant of Route 4
N1-B-D-Galactopyranosylamino-guanidine hno3
Reactant of Route 5
N1-B-D-Galactopyranosylamino-guanidine hno3
Reactant of Route 6
N1-B-D-Galactopyranosylamino-guanidine hno3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.